molecular formula C10H14BrN3 B580178 1-(6-Bromopyridin-3-YL)-4-methylpiperazine CAS No. 879488-53-6

1-(6-Bromopyridin-3-YL)-4-methylpiperazine

Katalognummer B580178
CAS-Nummer: 879488-53-6
Molekulargewicht: 256.147
InChI-Schlüssel: VCDWKCPGKQANIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is a heterocyclic compound with a molecular weight of 284.2 . It is a colorless to light-yellow liquid .


Molecular Structure Analysis

The InChI code for “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is 1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is a colorless to light-yellow liquid . It should be stored at refrigerator temperatures .

Wissenschaftliche Forschungsanwendungen

Behavioral Pharmacology and Antidepressant Potential

Research into the behavioral pharmacology of derivatives such as AR-A000002, a selective 5-hydroxytryptamine1B antagonist, indicates potential applications in treating anxiety and affective disorders. These findings suggest that compounds related to 1-(6-Bromopyridin-3-yl)-4-methylpiperazine could be useful in the development of anxiolytic and antidepressant medications (Hudzik et al., 2003).

DNA Binding and Analysis

Compounds like Hoechst 33258, which contains a similar structural motif, are known to bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is utilized in cell biology for chromosome and nuclear staining, indicating that derivatives of 1-(6-Bromopyridin-3-yl)-4-methylpiperazine could have applications in biochemical research for DNA analysis and in developing new diagnostic tools (Issar & Kakkar, 2013).

Atypical Antipsychotic Activity

JL13, a compound related to the chemical structure of interest, has been reviewed for its atypical antipsychotic activity, demonstrating a potential for the treatment of psychotic disorders without inducing significant motor side effects. This highlights the broader therapeutic potential of 1-(6-Bromopyridin-3-yl)-4-methylpiperazine derivatives in the field of mental health (Bruhwyler et al., 1997).

Pharmacokinetic and Pharmacodynamic Enhancements

The structural versatility of phenylpiperazine derivatives, which share a core structure with 1-(6-Bromopyridin-3-yl)-4-methylpiperazine, suggests their potential in diversifying therapeutic applications across several fields. These derivatives have reached late-stage clinical trials for CNS disorders, indicating the compound's role in developing new treatments with enhanced pharmacokinetic and pharmacodynamic properties (Maia, Tesch, & Fraga, 2012).

Environmental and Toxicological Studies

Environmental concentrations and toxicology studies of related bromophenols have outlined the need to understand the environmental impact and degradation products of such compounds, suggesting a research application of 1-(6-Bromopyridin-3-yl)-4-methylpiperazine derivatives in environmental science (Koch & Sures, 2018).

Eigenschaften

IUPAC Name

1-(6-bromopyridin-3-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWKCPGKQANIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-3-YL)-4-methylpiperazine

CAS RN

879488-53-6
Record name 1-(6-bromopyridin-3-yl)-4-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.